6-(Dimethylphosphoryl)nicotinic acid
Overview
Description
6-(Dimethylphosphoryl)nicotinic acid is a useful research compound. Its molecular formula is C8H10NO3P and its molecular weight is 199.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cancer and Hyperlipidemia Treatment
6-substituted nicotinic acid analogues, including 6-(Dimethylphosphoryl)nicotinic acid, demonstrate potent inhibitory activity against carbonic anhydrase III. This makes them potential candidates for treating hyperlipidemia and cancer management (Mohammad, Alzweiri, Khanfar, & Al-Hiari, 2017).
DNA Repair
Nicotinamide, a form of nicotinic acid, stimulates DNA repair in human lymphocytes when exposed to DNA damage, particularly effective at concentrations of 2 to 5 mM (Berger & Sikorski, 1980).
Atherosclerosis Treatment
Nicotinic acid reduces atherosclerosis progression in mice through activation of the GPR109A receptor on immune cells, offering potential anti-inflammatory effects for treating atherosclerosis and other diseases (Lukasova, Malaval, Gille, Kero, & Offermanns, 2011).
Gene Expression in Insulin-Sensitive Tissues
Nicotinic acid alters gene expression in insulin-sensitive tissues through various mechanisms, which can cause both wanted and unwanted effects when used as a hypolipidemic agent (Choi et al., 2011).
Breast Cancer Research
Niacin and nicotinamide activate the G protein estrogen receptor (GPER) in breast cancer cells and cancer-associated fibroblasts, potentially promoting growth and migration in these cells (Santolla et al., 2014).
Microbial Enzyme Studies
Nicotinic acid dehydrogenase from Pseudomonas fluorescens TN5 is a membrane-bound enzyme linked to the cytochrome respiratory chain, catalyzing the formation of 6-hydroxynicotinic acid from nicotinic acid (Hurh, Yamane, & Nagasawa, 1994).
Enzyme Research
Nicotinic acid hydroxylase, a non-heme iron protein, catalyzes the reversible hydroxylation of nicotinic acid to 6-hydroxynicotinic acid, contributing to understanding nicotinic acid metabolism (Holcenberg & Stadtman, 1969).
Properties
IUPAC Name |
6-dimethylphosphorylpyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO3P/c1-13(2,12)7-4-3-6(5-9-7)8(10)11/h3-5H,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZXVSLFDGDNKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=NC=C(C=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NO3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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